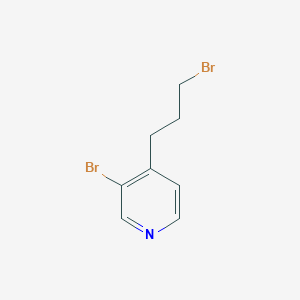

3-Bromo-4-(3-bromopropyl)pyridine

Description

3-Bromo-4-(3-bromopropyl)pyridine is a brominated pyridine derivative characterized by a bromine atom at the 3-position of the pyridine ring and a 3-bromopropyl substituent at the 4-position. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its dual bromine substituents make it a versatile intermediate for further functionalization via nucleophilic substitution or coupling reactions.

Properties

Molecular Formula |

C8H9Br2N |

|---|---|

Molecular Weight |

278.97 g/mol |

IUPAC Name |

3-bromo-4-(3-bromopropyl)pyridine |

InChI |

InChI=1S/C8H9Br2N/c9-4-1-2-7-3-5-11-6-8(7)10/h3,5-6H,1-2,4H2 |

InChI Key |

QEFURALGQAYOLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CCCBr)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Substituents (Pyridine Ring) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Bromo-4-(3-bromopropyl)pyridine | 1504422-93-8* | C₈H₈Br₂N | Br at C3; 3-bromopropyl at C4 | 281.97 |

| 3-Bromopyridine | 626-55-1 | C₅H₄BrN | Br at C3 | 157.99 |

| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | Br at C2; CH₃ at C3 | 172.02 |

| 4-Bromo-3-cyclopropylpyridine | Not provided | C₈H₈BrN | Br at C4; cyclopropyl at C3 | 198.06 |

| 1-(3-Bromopropyl)pyridinium bromide | Not provided | C₈H₁₁Br₂N | Pyridinium ion; 3-bromopropyl at N | 297.00 |

Note: The CAS number for 3-Bromo-4-(3-bromopropyl)pyridine is inferred from a structurally similar compound in , which lists 3-(3-Bromopropyl)-4-methylpyridine (CAS 1504422-93-8). The target compound may differ in substituent placement or identity.

Reactivity and Functionalization

- 3-Bromo-4-(3-bromopropyl)pyridine : The bromine at C3 is less reactive toward nucleophilic substitution due to the electron-withdrawing pyridine ring, while the 3-bromopropyl chain can undergo further alkylation or azidation (e.g., as in for bis(3-bromopropyl) malonate derivatives) .

- 3-Bromopyridine : Undergoes regioselective etherification and amination at the 4-position under basic conditions ().

- 2-Bromo-3-methylpyridine : The methyl group at C3 sterically hinders substitution at C2, directing reactivity toward C4 or C6 positions ().

- 1-(3-Bromopropyl)pyridinium bromide : The ionic nature of the pyridinium ring enhances leaving-group ability, facilitating nucleophilic substitution at the bromopropyl chain ().

Key Research Findings

- Regioselectivity : The position of bromine and alkyl chains significantly impacts reactivity. For example, 3-bromopyridine undergoes 4-selective etherification (), while 3-Bromo-4-(3-bromopropyl)pyridine’s reactivity is influenced by steric and electronic effects from the bromopropyl group .

- Synthetic Challenges : Alkylation of pyridine with bromopropane derivatives often requires prolonged reaction times or specialized conditions (e.g., ’s three-day synthesis for pyridinium salts) .

- Thermodynamic Stability : Bulky substituents (e.g., cyclopropyl in 4-bromo-3-cyclopropylpyridine) enhance stability but reduce solubility in polar solvents ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.